molecular formula C15H23FN2O3 B7109279 N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide

Cat. No.: B7109279
M. Wt: 298.35 g/mol
InChI Key: MXBQSRUYMBQXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide is a synthetic organic compound with a complex structure. It contains a fluorophenoxy group, a hydroxy group, and a methylamino group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3/c1-11(13(19)10-17-2)15(20)18(3)8-9-21-14-7-5-4-6-12(14)16/h4-7,11,13,17,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBQSRUYMBQXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CNC)O)C(=O)N(C)CCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide typically involves multiple steps, including the formation of the fluorophenoxyethyl intermediate and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Fluorophenoxyethyl Intermediate: This step often involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-(2-fluorophenoxy)ethyl group.

    Functionalization: The intermediate is then subjected to various reactions to introduce the hydroxy, dimethyl, and methylamino groups. This may involve reactions such as alkylation, reduction, and substitution under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • 2-(2-fluorophenoxy)ethanamine hydrochloride
  • N-ethyl-2-(2-fluorophenoxy)ethanamine

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]-3-hydroxy-N,2-dimethyl-4-(methylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.